(2-(Piperidin-1-yl)thiazol-4-yl)methanamine
Description
(2-(Piperidin-1-yl)thiazol-4-yl)methanamine is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a piperidinyl group and at the 4-position with a methanamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting G-protein-coupled receptors (GPCRs) and enzymes .
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(2-piperidin-1-yl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6,10H2 |
InChI Key |
CEGALTMKUPFUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-1-yl)thiazol-4-yl)methanamine typically involves the reaction of thiazole derivatives with piperidine. One common method involves the nucleophilic substitution reaction where a thiazole derivative is reacted with piperidine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-5 positions. Key findings include:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Aromatic Substitution | Halogens (Cl₂, Br₂), HNO₃/H₂SO₄ | Halo- or nitro-substituted thiazole derivatives |
| Displacement | Amines, thiols | Functionalized thiazoles with new substituents |
For example, bromination at the C-5 position generates 5-bromo derivatives, which serve as intermediates for cross-coupling reactions .
Amine Functional Group Reactivity
The primary amine (-CH₂NH₂) and piperidine’s tertiary amine exhibit distinct reactivity:
Primary Amine Reactions
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.
-
Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) .
-
Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, useful in coordination chemistry .
Piperidine Reactions
-
Quaternization : Reacts with methyl iodide to form quaternary ammonium salts, enhancing solubility .
-
Protonation : Forms hydrochloride salts under acidic conditions, improving stability.
Thiazole Ring Modifications
The sulfur atom in the thiazole ring participates in redox reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxide or sulfone derivatives |
| Reduction | LiAlH₄, H₂/Pd-C | Partial saturation of the thiazole ring |
Oxidation with H₂O₂ yields sulfoxides, which are intermediates in drug metabolism studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki Coupling : Forms biaryl derivatives using boronic acids .
-
Sonogashira Coupling : Introduces alkynyl groups for fluorescent probes .
These reactions enhance the compound’s utility in medicinal chemistry, enabling tailored bioactivity .
Complexation with Metal Ions
The amine and thiazole groups act as ligands for transition metals:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square-planar complexes | Catalytic or antimicrobial agents |
| Fe(III) | Octahedral complexes | Magnetic materials |
Copper complexes exhibit enhanced antibacterial activity compared to the parent compound .
Comparative Reactivity Insights
-
Thiazole vs. Piperidine Reactivity : The thiazole ring undergoes electrophilic substitution faster than the piperidine ring due to aromatic electron deficiency .
-
Steric Effects : Bulky substituents on the piperidine ring hinder nucleophilic attack at the thiazole’s C-2 position .
Key Research Findings
Scientific Research Applications
Pharmacological Properties
1. Serotonergic Activity
Research indicates that compounds similar to (2-(Piperidin-1-yl)thiazol-4-yl)methanamine exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in the modulation of mood and anxiety disorders. Compounds with strong 5-HT1A agonist activity are being investigated for their potential in treating anxiety, depression, and other serotonergic dysfunctions .
2. Anticonvulsant Activity
Thiazole derivatives have been shown to possess anticonvulsant properties. For instance, certain thiazole-integrated compounds demonstrated significant efficacy in seizure models, suggesting that this compound may also exhibit similar properties. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant effects .
3. Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. Thiazole-pyridine hybrids have shown promising anti-breast cancer efficacy against various cancer cell lines, including MCF-7 and HepG2. The incorporation of piperidine into these structures may further enhance their anticancer activity .
Therapeutic Potential
1. Treatment of CNS Disorders
The ability of this compound to act on serotonin receptors positions it as a candidate for treating central nervous system disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease .
2. Metabolic Syndrome Management
Compounds that inhibit specific enzymes related to metabolic syndrome could be developed from derivatives of this compound. These include conditions like type 2 diabetes and obesity, where modulation of metabolic pathways is crucial .
Structure-Activity Relationship Studies
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Research has shown that variations in substituents on the thiazole ring significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency in anticonvulsant activity |
| Alkyl substitutions | Enhanced selectivity for serotonin receptors |
| Halogen substitutions | Improved anticancer activity |
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant properties of thiazole derivatives, several compounds were tested in animal models using maximal electroshock and pentylenetetrazole-induced seizures. The results indicated that certain modifications led to a significant reduction in seizure frequency, highlighting the potential of thiazole-based compounds in epilepsy treatment .
Case Study 2: Antitumor Activity Assessment
Thiazole-pyridine hybrids were evaluated against various cancer cell lines. One particular hybrid demonstrated an IC50 value lower than standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy against breast cancer cells . This suggests that this compound could serve as a lead compound for further development.
Mechanism of Action
The mechanism of action of (2-(Piperidin-1-yl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., methylphenyl, bromophenyl) enhance lipophilicity and π-π stacking interactions, while methoxy groups improve solubility via polarity .
- Piperidine vs. Aromatic Groups : The piperidinyl group in the target compound offers conformational flexibility, contrasting with rigid aromatic substituents in analogs. This flexibility may enhance binding to allosteric receptor sites .
Biological Activity
(2-(Piperidin-1-yl)thiazol-4-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that thiazole derivatives exhibit a range of pharmacological effects, including anticancer, anticonvulsant, and antibacterial properties.
Anticancer Activity
Thiazole derivatives, including those containing piperidine moieties, have demonstrated significant anticancer activity. For instance, a study reported that compounds similar to this compound showed inhibitory effects against several cancer cell lines. The mechanism involves the inhibition of key enzymes associated with cancer cell proliferation and survival .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12a | Glioma | 5.0 | Na+/K+ ATPase inhibition |
| 12b | Non-small cell lung cancer | 3.0 | Ras oncogene inhibition |
| 22 | Breast cancer | 2.01 | Anti-proliferative effects |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the thiazole and piperidine rings significantly affect the biological activity of the compounds. For instance, electron-withdrawing groups on the phenyl ring enhance anticancer activity by increasing binding affinity to target proteins .
Key Findings from SAR Studies
- Substituent Effects : The presence of halogen substituents on the thiazole ring has been linked to increased potency against cancer cell lines.
- Piperidine Modifications : Variations in the piperidine structure can lead to substantial differences in pharmacokinetic profiles and biological efficacy .
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. Compounds with similar structures have shown effectiveness in various seizure models.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | Efficacy (%) |
|---|---|---|---|
| 1 | Electroshock test | 24.38 | 100 |
| 2 | PTZ-induced seizures | 88.23 | High |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Inhibition of Na+/K+ ATPase : A study demonstrated that derivatives like (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone inhibited Na+/K+ ATPase activity, leading to reduced growth in glioma cells .
- Combination Therapy for Tuberculosis : Research showed that piperidine derivatives could synergize with other drugs to enhance efficacy against Mycobacterium tuberculosis, achieving nearly complete sterilization in vivo within two weeks .
Q & A
Q. Why do computational predictions of logD sometimes conflict with experimental measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
